2-[2-(methylthio)phenyl]isonicotinamide
Overview
Description
Synthesis Analysis
The synthesis of "2-[2-(methylthio)phenyl]isonicotinamide" and related compounds often involves reactions with isonicotinamide. For example, the synthesis and characterization of cobalt(II) 2-methylthionicotinate complexes with N-heterocyclic ligands have been reported, where 2-methylthionicotinate (2-MeSnic) is used as a key component in the formation of various complexes (Segl'á et al., 2008). Additionally, the synthesis of similar compounds often involves various physico-chemical and spectroscopic methods for characterization.
Molecular Structure Analysis
The molecular structure of compounds related to "2-[2-(methylthio)phenyl]isonicotinamide" is intricate. For instance, the study of cobalt(II) 2-methylthionicotinate complexes revealed complex molecular structures, including octahedral coordination by various atoms (Segl'á et al., 2008). These structures are determined using methods such as X-ray crystallography.
Chemical Reactions and Properties
The chemical properties of "2-[2-(methylthio)phenyl]isonicotinamide" derivatives often involve their ability to form complexes with other molecules. For example, the interaction of isonicotinamide with various carboxylic acids results in different co-crystal structures, demonstrating its versatile chemical reactivity (Lemmerer & Fernandes, 2012).
Scientific Research Applications
Crystal Structure and Antimicrobial Activities
2-Methylthionicotinate (2-MeSnic) complexes, including those with N-heterocyclic ligands like isonicotinamide, have been synthesized and characterized. Their crystal structures were determined, and their antimicrobial activities against various strains of bacteria and filamentous fungi were investigated. These studies concluded that complexation of nicotinate derivatives enhances their biological activities, suggesting potential applications in antimicrobial therapies (Segl′a et al., 2008).
Therapeutic Potentials and Antagonists of TRPV1
6-Phenylnicotinamide derivatives, closely related to 2-[2-(methylthio)phenyl]isonicotinamide, have been identified as potent TRPV1 antagonists with significant activity in models of inflammatory pain. Optimization of these derivatives led to compounds with excellent profiles for pre-clinical development, suggesting their potential in pain management and anti-inflammatory therapies (Westaway et al., 2008).
Antimicrobial Activity Against Mycobacterium tuberculosis
Derivatives of isoniazid, related to 2-[2-(methylthio)phenyl]isonicotinamide, have shown significant in vitro antimicrobial activity against Mycobacterium tuberculosis strain H37Rv. These derivatives exhibited low cytotoxicity and high therapeutic indices, highlighting their potential in developing new treatments for mycobacterial infections (Boechat et al., 2011).
Gastroprotective Effects
1-Methylnicotinamide, a derivative of nicotinamide and structurally related to 2-[2-(methylthio)phenyl]isonicotinamide, has been demonstrated to exhibit potent gastroprotective effects against acute gastric lesions induced by stress. This suggests its potential therapeutic application in protecting gastric mucosa and treating gastrointestinal disorders (Brzozowski et al., 2008).
Hydrogen-Bonding in Metal Complexes
Isonicotinamide, closely related to 2-[2-(methylthio)phenyl]isonicotinamide, has been used to form assemblies of dimetal building units through a combination of coordinate bonds and hydrogen-bond interactions. This demonstrates the potential of using such compounds in the design and synthesis of polymeric networks with applications in materials science (Bera et al., 2003).
properties
IUPAC Name |
2-(2-methylsulfanylphenyl)pyridine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-17-12-5-3-2-4-10(12)11-8-9(13(14)16)6-7-15-11/h2-8H,1H3,(H2,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCYJASFAOABEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NC=CC(=C2)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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